molecular formula C15H15NO3S B14685403 Ethyl 4-(benzenesulfinamido)benzoate CAS No. 34317-46-9

Ethyl 4-(benzenesulfinamido)benzoate

Cat. No.: B14685403
CAS No.: 34317-46-9
M. Wt: 289.4 g/mol
InChI Key: XJGGSBLEXRIWMV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzenesulfinamido)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzenesulfinamido)benzoate typically involves the reaction of 4-aminobenzoic acid with benzenesulfinyl chloride in the presence of a base to form the benzenesulfinamido intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfinamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(benzenesulfinamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(benzenesulfinamido)benzoate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(benzenesulfinamido)benzoate is unique due to the presence of both the ester and benzenesulfinamido groups, which confer distinct chemical and biological properties

Properties

CAS No.

34317-46-9

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 4-(benzenesulfinamido)benzoate

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(17)12-8-10-13(11-9-12)16-20(18)14-6-4-3-5-7-14/h3-11,16H,2H2,1H3

InChI Key

XJGGSBLEXRIWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2

Origin of Product

United States

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